Bis(2-bromoethyl)sulfide
CAS No.: 7617-64-3
Cat. No.: VC1607540
Molecular Formula: C4H8Br2S
Molecular Weight: 247.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7617-64-3 |
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Molecular Formula | C4H8Br2S |
Molecular Weight | 247.98 g/mol |
IUPAC Name | 1-bromo-2-(2-bromoethylsulfanyl)ethane |
Standard InChI | InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2 |
Standard InChI Key | YYWACUFAVLSCPF-UHFFFAOYSA-N |
SMILES | C(CBr)SCCBr |
Canonical SMILES | C(CBr)SCCBr |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
Bis(2-bromoethyl)sulfide exhibits the following properties:
Its molecular structure can be represented by the formula (BrCH₂CH₂)₂S, featuring a central sulfur atom with two bromoethyl chains attached. The presence of bromine atoms, which are larger and less electronegative than chlorine, influences its chemical behavior compared to sulfur mustard .
Spectroscopic Properties
The compound has distinctive spectroscopic characteristics that assist in its identification and analysis:
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Standard InChI: InChI=1S/C4H8Br2S/c5-1-3-7-4-2-6/h1-4H2
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Standard InChIKey: YYWACUFAVLSCPF-UHFFFAOYSA-N
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SMILES Notation: C(CBr)SCCBr
Chemical Reactions and Reactivity
Hydrolysis
One of the most extensively studied reactions of bis(2-bromoethyl)sulfide is its hydrolysis. Research has demonstrated that it hydrolyzes 6 to 16 times faster than sulfur mustard, depending on the water content in the reaction mixture . This enhanced reactivity is attributed to the better leaving group properties of the bromine atom compared to chlorine .
The hydrolysis reaction can be represented as:
(BrCH₂CH₂)₂S + 2 H₂O → (HOCH₂CH₂)₂S + 2 HBr
Oxidation
Bis(2-bromoethyl)sulfide undergoes oxidation to form the corresponding sulfoxide and sulfone derivatives. Research has shown that its oxidation occurs significantly faster than that of sulfur mustard:
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3 times faster when using ammonium persulfate ((NH₄)₂S₂O₈) as the oxidizing agent
The oxidation to the sulfone derivative produces bis(2-bromoethyl)sulfone (CAS: 7617-67-6), which has a molecular formula of C₄H₈Br₂O₂S and a molecular weight of 279.98 g/mol.
Reactions with Nucleophiles
As an alkylating agent, bis(2-bromoethyl)sulfide reacts with nucleophilic sites in various biomolecules. These reactions are relevant to both its toxicological profile and its applications in research .
Biological Activity and Toxicity
Mechanism of Action
Bis(2-bromoethyl)sulfide acts primarily as an alkylating agent. Its biological activity involves:
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Formation of covalent bonds with nucleophilic sites on DNA and proteins
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Disruption of normal cellular functions
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Potential cytotoxic, mutagenic, and carcinogenic effects
The compound's ability to alkylate DNA bases can lead to mutations and cellular damage, while its interactions with proteins can affect enzymatic processes and cellular metabolism .
Comparative Toxicity
While sharing a similar mechanism of action with sulfur mustard, bis(2-bromoethyl)sulfide exhibits different reactivity patterns that influence its toxicological profile. Studies with monofunctional chemical analogues of sulfur mustard have shown that these compounds can induce toxicity and mutagenesis in human skin cells, though specific comparative data for bis(2-bromoethyl)sulfide is limited in the available literature .
Research with 2,6-Dithiopurine (DTP) has demonstrated that this nucleophilic scavenger can block the cytotoxicity and mutagenesis induced by sulfur mustard analogs by forming adducts with these compounds, suggesting potential approaches for protection against bis(2-bromoethyl)sulfide toxicity .
Applications in Research
Biodegradation Studies
Research has shown that certain fungi can degrade bis(2-bromoethyl)sulfide, suggesting potential bioremediation approaches for decontaminating affected environments . Basidiomycetes, in particular, have demonstrated the ability to effectively cleave C-S bonds in sulfur-containing compounds, including bis(2-bromoethyl)sulfide .
Comparison with Related Compounds
Relationship to Sulfur Mustard
Bis(2-bromoethyl)sulfide is structurally similar to sulfur mustard (bis(2-chloroethyl)sulfide), with bromine atoms replacing chlorine atoms. This structural difference results in:
Other Related Compounds
Several other compounds share structural similarities with bis(2-bromoethyl)sulfide:
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Bis(2-bromoethyl)sulfone (C₄H₈Br₂O₂S): The oxidized form of bis(2-bromoethyl)sulfide, containing a sulfone group instead of a sulfide group
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2-Bromoethyl ethyl sulfide (C₄H₉BrS): A monofunctional analog featuring one bromoethyl group and one ethyl group attached to the sulfur atom
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Bis(2-mercaptoethyl)sulfide: A compound with thiol groups replacing the bromine atoms
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